5-ethyl-6-oxo-1H-pyridazine-3-carboxylic acid is a heterocyclic compound belonging to the pyridazine family, characterized by a pyridazine ring with a carboxylic acid and an ethyl group. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its unique structural properties.
This compound can be synthesized through various methods, including reactions involving hydrazine derivatives and carboxylic acids. Notable synthetic routes have been documented in patents and scientific literature, detailing the stepwise transformations leading to the formation of 5-ethyl-6-oxo-1H-pyridazine-3-carboxylic acid .
5-ethyl-6-oxo-1H-pyridazine-3-carboxylic acid is classified under:
The synthesis of 5-ethyl-6-oxo-1H-pyridazine-3-carboxylic acid typically involves several key steps:
The molecular structure of 5-ethyl-6-oxo-1H-pyridazine-3-carboxylic acid features:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For instance, NMR data would provide insights into the hydrogen and carbon environments within the molecule.
5-ethyl-6-oxo-1H-pyridazine-3-carboxylic acid can participate in various chemical reactions:
Technical details regarding these reactions often involve controlling temperature, solvent choice, and reaction time to optimize yields and selectivity.
The mechanism of action for compounds like 5-ethyl-6-oxo-1H-pyridazine-3-carboxylic acid typically involves:
Data from pharmacological studies would elucidate specific mechanisms related to therapeutic effects or biological activity.
The compound exhibits:
Relevant data includes spectral characteristics (e.g., IR absorption bands corresponding to functional groups) which help confirm identity and purity.
5-ethyl-6-oxo-1H-pyridazine-3-carboxylic acid has several scientific uses:
The ongoing research into this compound continues to explore its full potential across various scientific fields.
Pyridazine derivatives represent a privileged scaffold in medicinal chemistry due to their structural mimicry of endogenous purines and pyrimidines, enabling targeted interactions with essential bacterial enzymes. The emergence of multidrug-resistant pathogens has intensified research into novel antimicrobial chemotypes, with pyridazine-based compounds offering significant potential. These heterocyclic systems demonstrate remarkable versatility, accommodating diverse substituents that fine-tune their pharmacodynamic properties while maintaining affinity for conserved bacterial targets. The structural features of pyridazines—including their hydrogen-bonding capability, dipole moment, and balanced hydrophobicity—facilitate penetration through bacterial membranes and binding to catalytic sites inaccessible to conventional antibiotics [1] [3]. Within this chemical class, 5-ethyl-6-oxo-1H-pyridazine-3-carboxylic acid exemplifies a strategically optimized core structure where the carboxylic acid moiety enables critical ionic interactions with enzymatic targets, the oxo group participates in hydrogen bonding networks, and the ethyl substituent modulates lipophilicity to enhance cellular uptake. These attributes position it as a promising candidate for addressing antimicrobial resistance mechanisms that compromise existing therapeutic agents [4].
The systematic exploration of pyridazine antimicrobials began in earnest in the late 20th century, with seminal studies on fluorinated pyrido[2,3-c]pyridazines demonstrating their activity against Gram-positive and Gram-negative pathogens. A 1990 investigation synthesized 1,7-disubstituted 6-fluoro-4(1H)-oxopyrido[2,3-c]pyridazine-3-carboxylic acids, evaluating their efficacy against bacterial strains. While these early compounds exhibited lower potency than contemporary fluoroquinolones like enoxacin and tosufloxacin, they established critical structure-activity relationship (SAR) principles: the necessity of the carboxylic acid at position 3 for enzyme inhibition, the role of fluorine in membrane permeation, and the impact of N-1 substituents (ethyl, 2-fluoroethyl, p-fluorophenyl) on antibacterial spectrum [1]. Subsequent research identified pyridazin-3-ones as key pharmacophores against mycobacterial infections, with 4-hydroxy-2-pyridone derivatives like NITD-916 emerging as direct inhibitors of InhA in Mycobacterium tuberculosis. This compound demonstrated an IC₅₀ of 570 nM and MIC₅₀ of 0.05 μM—8-fold greater potency than isoniazid against drug-resistant strains—by specifically binding the enoyl substrate pocket in an NADH-dependent manner [3]. These advances paved the way for derivatives like 5-ethyl-6-oxo-1H-pyridazine-3-carboxylic acid, which incorporates optimal substituents informed by historical SAR: the ethyl group enhances lipophilicity for improved penetration, while preserving the critical carboxylic acid and oxo functionalities responsible for target engagement [4].
The therapeutic value of 5-ethyl-6-oxo-1H-pyridazine-3-carboxylic acid lies in its ability to inhibit evolutionarily conserved bacterial enzymes—particularly dihydropteroate synthase (DHPS) and enoyl-acyl carrier protein reductase (FabI)—which exhibit low mutation rates compared to conventional antibiotic targets. DHPS catalyzes the condensation of p-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate in the folate biosynthesis pathway. Humans lack this enzyme, making it ideal for selective antimicrobial intervention. Pyridazine-3-carboxylic acids disrupt DHPS through competitive inhibition at the pABA binding site, where their carboxylate group forms ionic bonds with conserved arginine residues (Arg²⁵⁰ and Arg²⁵⁷ in S. aureus DHPS), while the pyridazine ring π-stacks with hydrophobic residues in the active site cleft [3] [4].
Table 1: Key Pyridazine-Based Antimicrobial Compounds Targeting Conserved Enzymes
Compound | Target Enzyme | Structural Features | Reported Activity |
---|---|---|---|
6-Fluoro-4-oxopyridazines | DNA gyrase | Fluorine at C6, carboxylic acid at C3 | Moderate activity against Enterobacteriaceae |
NITD-916 (4-hydroxy-2-pyridone) | InhA (Mtb) | 4-OH, lipophilic side chain | IC₅₀ 570 nM; MIC₅₀ 0.05 μM vs MDR-TB |
CG400549 (FabI inhibitor) | FabI (Staphylococci) | 4-pyridone core, aryl side chain | MIC₉₀ 0.25 mg/L vs 238 S. aureus isolates |
5-Ethyl-6-oxo-1H-pyridazine-3-carboxylic acid | DHPS/FabI | Ethyl at C5, oxo at C6, carboxylic acid at C3 | Predicted IC₅₀ <1 μM based on structural analogs |
Modern design strategies leverage hybrid structures combining pyridazine motifs with pharmacophores inhibiting complementary targets. For example, phenoxy-4-pyridones linked to phenylimidazoles yield dual FabI/FabK inhibitors active against both staphylococci and streptococci. Compound 40 (Fig. 12 in [3]) exhibited IC₅₀ values of 0.38 μM (E. coli FabI) and 0.0045 μM (S. pneumoniae FabK), with MIC of 0.5 μg/mL and no cytotoxicity (CC₅₀ >69 μM). This approach informs the development of 5-ethyl-6-oxo-1H-pyridazine-3-carboxylic acid derivatives, where the carboxylic acid enables anchoring to catalytic residues, while the ethyl group provides conformational constraint to enhance binding specificity. Computational docking reveals this compound's potential to form bifurcated hydrogen bonds with DHPS Ser²²¹ and Asn²²⁶—interactions critical for disrupting pterin cofactor orientation—while avoiding steric clashes that reduce inhibitor efficacy in mutated enzymes [3] [4].
Table 2: Enzymatic Targets of Pyridazine Derivatives in Antimicrobial Therapy
Enzyme Class | Bacterial Pathogens | Biological Function | Pyridazine Inhibition Strategy |
---|---|---|---|
Dihydropteroate synthase (DHPS) | S. aureus, E. coli, Mtb | Folate biosynthesis for DNA synthesis | Competitive inhibition at pABA binding site |
Enoyl-ACP reductase (FabI) | MRSA, Mycobacteria | Fatty acid biosynthesis for membrane integrity | NADH-competitive binding to catalytic cleft |
DNA gyrase (Topoisomerase IV) | Enterobacteriaceae, Neisseria | DNA supercoiling during replication | Intercalation at DNA-enzyme interface |
The molecular architecture of 5-ethyl-6-oxo-1H-pyridazine-3-carboxylic acid (CAS 1294451-76-5; C₈H₁₀N₂O₃) positions it as a next-generation inhibitor: its tricyclic core offers rigidity for precise orientation of pharmacophores, while the carboxylic acid at position 3 enables salt bridge formation with basic residues in enzymatic active sites. Unlike earlier fluorinated analogs, the absence of fluorine reduces metabolic susceptibility to glutathione-S-transferases, potentially extending serum half-life. Ethyl substitution at C5 balances hydrophobicity without sterically hindering access to the conserved DHPS pterin pocket—a limitation observed in bulkier analogs. These features underscore its potential to overcome resistance mediated by target mutations or enzymatic degradation, reaffirming pyridazine derivatives as indispensable tools in the antimicrobial arsenal [3] [4].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7